Hydantoin derivatives have achieved considerable success as anticonvulsant agents .
Method of Application: The specific methods of application for these compounds as anticonvulsant agents would depend on the specific derivative and its properties. Typically, these compounds are administered orally or intravenously.
Results or Outcomes: While the specific results or outcomes would depend on the individual patient and the specific hydantoin derivative used, generally, these compounds have been found to be effective in controlling seizures.
New hydantoin compounds have been synthesized and found to have significant antitussive effects .
Method of Application: These compounds were synthesized using 3-bromo phenylacetic acid and 3,4-dimethylbromobenzene as starting material, 7-bromo-2-tetralone and 2-bromo-5,6,8,9-tetrahydro-7-benzocyclo-heptenone as intermediate and Ullmann reaction, Suzuki reaction and Bucherer-Berg’s reaction as key steps .
Results or Outcomes: Bioactivity research showed that target compounds had significant antitussive effect on the ammonia-induced cough of mice .
The nucleosides of several 5-arylidene-3-arylhydantoins and 2-thiohydantoins show potent activity against human immunodeficiency virus (HIV) .
Hydantoin, 5-(3,4-dimethoxybenzylidene)-, is a chemical compound characterized by its unique structure, which includes a five-membered imidazolidinedione ring fused with a benzene ring that has two methoxy groups positioned at the 3 and 4 positions. Its molecular formula is C₁₂H₁₂N₂O₄, with a molecular weight of 248.23 g/mol . This compound is a derivative of hydantoin, which is known for its anticonvulsant properties and has been studied for various biological activities.
The synthesis of hydantoin, 5-(3,4-dimethoxybenzylidene)- typically involves condensation reactions. A common method includes the reaction of hydantoin with veratraldehyde (3,4-dimethoxybenzaldehyde) in the presence of a base catalyst such as sodium acetate:
textHydantoin + Veratraldehyde + Sodium Acetate -> 5-(3,4-dimethoxybenzylidene)hydantoin + Sodium Acetate + H2O
This reaction highlights the formation of the compound through nucleophilic attack on the carbonyl group of the aldehyde by the nitrogen atom in hydantoin .
Hydantoin derivatives have shown considerable promise in medical applications, particularly as anticonvulsants. Research indicates that compounds like hydantoin, 5-(3,4-dimethoxybenzylidene)- exhibit significant antitussive effects and potential antiviral activity against human immunodeficiency virus (HIV) when tested in vitro . The biological activity of this compound stems from its structural features that allow it to interact effectively with biological targets.
The synthesis of hydantoin, 5-(3,4-dimethoxybenzylidene)- can be achieved through several methods:
Studies have indicated that hydantoin derivatives can enhance antibiotic efficacy against multidrug-resistant bacterial strains. For instance, amine derivatives of 5-arylidenehydantoin have been tested for their ability to improve the effectiveness of antibiotics against resistant strains of Enterobacter aerogenes . This suggests that further exploration into interaction studies could yield valuable insights into their pharmacological potential.
Several compounds share structural similarities with hydantoin, 5-(3,4-dimethoxybenzylidene)-. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Hydantoin | Five-membered ring structure | Basic structure without substituents |
| Phenytoin | Contains a phenyl group | Known for its strong anticonvulsant properties |
| 5-(p-tolyl)hydantoin | Methyl group on phenyl | Variation in substituent affects biological activity |
| 5-(2-chlorobenzylidene)hydantoin | Chlorine substitution | Different electronic properties influencing reactivity |
| 5-(3-methylbenzylidene)hydantoin | Methyl group on benzyl | Alters lipophilicity and potentially bioactivity |
Hydantoin, 5-(3,4-dimethoxybenzylidene)- stands out due to its specific methoxy substitutions which may enhance its solubility and bioactivity compared to other derivatives .
5-(3,4-Dimethoxybenzylidene)hydantoin (CAS: 10040-91-2) is a heterocyclic organic compound classified under the hydantoin family. Its systematic IUPAC name is (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione, reflecting its structural features:
Hydantoins were first isolated in 1861 by Adolf von Baeyer during uric acid studies . The synthesis of 5-substituted hydantoins advanced with the Bucherer–Bergs reaction (1920s), which employs aldehydes, ketones, or cyanohydrins with ammonium carbonate and cyanides . The 5-arylidene derivatives, including 5-(3,4-dimethoxybenzylidene)hydantoin, emerged as key targets due to their enhanced bioactivity compared to parent hydantoins. Early 20th-century work by Urech and Bucherer laid the groundwork for modern synthetic routes .
Hydantoins are privileged scaffolds in medicinal chemistry due to:
Compared to clinically used hydantoins:
The dimethoxy groups improve lipophilicity and hydrogen-bonding capacity, potentially enhancing blood-brain barrier penetration compared to simpler derivatives .
The molecular structure of hydantoin, 5-(3,4-dimethoxybenzylidene)- consists of an imidazolidine-2,4-dione core linked to a benzylidene group substituted with methoxy groups at the 3 and 4 positions [1] [15]. The compound exhibits the International Union of Pure and Applied Chemistry name (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione, indicating the presence of a Z configuration around the exocyclic double bond [1] [15].
The Simplified Molecular Input Line Entry System notation for this compound is COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=O)N2)OC, which provides a textual representation of its structure [1] [15]. The International Chemical Identifier string further elaborates its connectivity: InChI=1S/C12H12N2O4/c1-17-9-4-3-7(6-10(9)18-2)5-8-11(15)14-12(16)13-8/h3-6H,1-2H3,(H2,13,14,15,16)/b8-5- [1] [15].
Conformational studies of hydantoin derivatives have revealed that these scaffolds can adopt multiple conformations, particularly alpha-helix and beta-turn structures [20] [21]. Molecular modeling investigations demonstrate that hydantoin-based compounds can project their substituents in positions superimposable to the side chains of common protein secondary structures [20] [21]. The open alpha-helix conformation is slightly favored according to molecular modeling calculations, while the closed beta-turn conformation is preferred in solution and solid state environments [20] [21].
Crystallographic studies of hydantoin derivatives have provided significant insights into their three-dimensional arrangements and intermolecular interactions [5] [8] [39]. The crystal structure of the parent hydantoin compound reveals a monoclinic system with space group C2/c, displaying unit cell parameters of a = 9.3538 Å, b = 12.1757 Å, c = 7.2286 Å, and β = 104.593° [5].
Hydantoin molecules form characteristic hydrogen-bonded networks in their crystal structures [5] [39]. The structures are stabilized by intermolecular networks of hydrogen bond contacts, forming parallel layers [8]. The crystal packing is further stabilized by ring interactions, where the gravity centers of rings interact with hydrogen atoms [8]. In hydantoin derivatives, molecules are typically linked together by paired N-H⋯O hydrogen bonds in R₂²(8) rings, while C-H⋯O interactions lead to their further association into double chains [39].
X-ray crystallographic studies of related hydantoin derivatives show that the angles between the planes of the hydantoin and aromatic rings can vary significantly depending on the substituents [37]. For compounds with similar structural features, these angles range from approximately 9° to 73°, which implies significant conformational flexibility around the exocyclic double bond [37].
The solubility characteristics of hydantoin, 5-(3,4-dimethoxybenzylidene)- are influenced by the presence of both hydrophilic and hydrophobic structural elements [15]. The compound exhibits moderate solubility in organic solvents such as ethanol and dimethyl sulfoxide, but demonstrates reduced solubility in water due to its hydrophobic aromatic moiety [15]. The presence of methoxy groups at the benzene ring enhances solubility and bioactivity compared to unsubstituted analogues [15].
The parent hydantoin compound shows slight solubility in water, with reported water solubility parameters indicating limited aqueous dissolution [10]. The logarithmic partition coefficient (LogP) for the basic hydantoin structure is -1.69, indicating hydrophilic character [10]. However, the addition of the 3,4-dimethoxybenzylidene substituent significantly alters these solubility parameters by introducing lipophilic characteristics.
Related hydantoin derivatives demonstrate varying thermal stability profiles depending on their substituent patterns [14] [17]. For instance, 5,5-dimethylhydantoin shows a melting point of 174-177°C [17], while other substituted hydantoins can exhibit melting points ranging from 197°C to over 310°C depending on the nature and position of substituents [14] [32].
The thermal stability of hydantoin derivatives is generally maintained under physiological conditions, but these compounds can undergo nucleophilic or electrophilic reactions depending on the substituents attached to the hydantoin ring [15]. The methoxy groups at the benzene ring enhance electron density and influence reactivity patterns in synthetic modifications [15].
Nuclear magnetic resonance spectroscopy studies of hydantoin derivatives reveal characteristic chemical shifts that provide valuable structural information [27] [28] [29]. Carbon-13 nuclear magnetic resonance investigations of substituted hydantoins demonstrate distinct conformational features, with evidence for non-bonded attraction between the hydantoin ring and aromatic groups in side chains [28].
Two-dimensional nuclear magnetic resonance techniques have proven particularly valuable for unambiguous structural characterization of hydantoin reaction products [29]. Analysis of proton-proton correlation spectroscopy, nuclear Overhauser effect spectroscopy, and heteronuclear multiple bond correlation data, including chemical shifts and coupling constants, allows for accurate distinction between different hydantoin isomers [29].
Chiral recognition studies using proton nuclear magnetic resonance spectroscopy have demonstrated unprecedented nonequivalent chemical shifts of up to 1.309 parts per million in hydantoin derivatives when analyzed with appropriate chiral solvating agents [9] [30]. Variable temperature nuclear magnetic resonance experiments conducted in both nonpolar and polar solvents reveal the presence of intramolecular hydrogen bonds that stabilize specific conformations [21].
Ultraviolet-visible spectroscopy of hydantoin derivatives shows characteristic absorption patterns that depend on the nature and position of substituents [34]. The presence of conjugated double bonds in benzylidene-substituted hydantoins contributes to ultraviolet absorption in the range of 250-300 nanometers [15]. For compounds with methoxy group substitutions, the maximum absorption wavelength is typically shifted to the ultraviolet A region [34].
Infrared spectroscopy of hydantoin derivatives reveals characteristic carbonyl stretching frequencies around 1700-1800 cm⁻¹, corresponding to the imidazolidine-2,4-dione core structure [32]. The presence of N-H stretching vibrations around 3200-3400 cm⁻¹ and various C-H stretching modes provides additional structural confirmation [32].
The structure-activity relationships in hydantoin derivatives demonstrate that substituent patterns significantly influence both physical and chemical properties [12] [19]. The presence of methoxy groups at the 3 and 4 positions of the benzylidene moiety enhances electron density and affects the compound's overall reactivity profile [15]. These electron-donating groups contribute to increased stability of the molecule and can influence intermolecular interactions [15].
Systematic studies of hydantoin derivatives reveal that the nature of substituents at the 5-position dramatically affects conformational preferences [19] [21]. Compounds with quaternary carbon substitution tend to favor alpha-helix conformations, while those with more flexible substituents show preference for beta-turn arrangements [21]. The hydantoin scaffold's ability to project substituents in positions superimposable to natural protein secondary structures makes it a valuable framework for peptidomimetic applications [20] [21].
The relationship between molecular structure and spectroscopic properties has been extensively studied in hydantoin derivatives [34]. Elongation of conjugated systems causes significant bathochromic shifts in ultraviolet absorption spectra, while the introduction of electron-donating groups like methoxy substituents results in characteristic changes to both absorption wavelength and extinction coefficients [34].
Crystallographic structure-property relationships reveal that intermolecular hydrogen bonding patterns are crucial determinants of solid-state packing arrangements [39]. The ability of hydantoin derivatives to form multiple hydrogen bonds through their imidazolidine-2,4-dione core creates opportunities for diverse crystal packing motifs [39]. The contribution of different substituents to overall lattice energy has been quantified using computational methods, showing that approximately 75% of close contacts correspond to relatively weak interactions [39].
The stereochemistry of hydantoin, 5-(3,4-dimethoxybenzylidene)- is primarily defined by the configuration around the exocyclic double bond connecting the hydantoin core to the aromatic substituent [1] [2]. This compound can exist as geometric isomers, designated as E and Z configurations according to the Cahn-Ingold-Prelog priority rules [23] [25].
The Z configuration, as indicated in the International Union of Pure and Applied Chemistry nomenclature (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione, represents the stereoisomer where the highest priority substituents on each carbon of the double bond are positioned on the same side [1] [25]. The distinction between E and Z isomers is crucial because these geometric isomers can exhibit significantly different physical, chemical, and biological properties [25].
Stereochemical analysis of related hydantoin derivatives shows that the configuration around exocyclic double bonds can influence molecular conformation and intermolecular interactions [37]. Crystal structure studies reveal that different geometric isomers can adopt distinct packing arrangements in the solid state [37]. The E and Z isomers of benzylidene hydantoins represent diastereomers that cannot interconvert without breaking the double bond [25].
Chiral recognition studies of hydantoin derivatives demonstrate that enantiomeric discrimination can be achieved using appropriate chiral solvating agents [9] [30]. The ability to distinguish between different stereoisomers is particularly important for understanding structure-activity relationships and for potential pharmaceutical applications [9] [30].
The stereochemical integrity of hydantoin derivatives is generally maintained under normal conditions due to the restricted rotation around the double bond [23]. However, photochemical or thermal conditions may lead to isomerization processes that can alter the stereochemical composition [37]. Understanding these stereochemical considerations is essential for predicting and controlling the properties of hydantoin-based compounds [25].